(2R)-2,3-dimethylbutanoic acid

Catalog No.
S651432
CAS No.
27855-05-6
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2,3-dimethylbutanoic acid

CAS Number

27855-05-6

Product Name

(2R)-2,3-dimethylbutanoic acid

IUPAC Name

(2R)-2,3-dimethylbutanoic acid

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m1/s1

InChI Key

XFOASZQZPWEJAA-RXMQYKEDSA-N

SMILES

CC(C)C(C)C(=O)O

Synonyms

(2R)-2,3-Dimethyl-butanoic Acid; (R)-(-)-2,3-Dimethylbutyric Acid;

Canonical SMILES

CC(C)C(C)C(=O)O

Isomeric SMILES

C[C@H](C(C)C)C(=O)O

Organic Synthesis:

  • Asymmetric Synthesis: Due to its chirality, (2R)-2,3-dimethylbutanoic acid can be used as a chiral building block in the synthesis of other chiral molecules. Its chiral center allows for the control of stereochemistry during reactions, leading to the production of specific enantiomers of desired products.
  • Preparation of Esters and Amides: (2R)-2,3-dimethylbutanoic acid can be readily converted into various derivatives like esters and amides. These derivatives can find applications in diverse fields, including pharmaceuticals, materials science, and agriculture.

Biological Research:

  • Study of Chiral Recognition: (2R)-2,3-dimethylbutanoic acid and its derivatives can be used to study the phenomenon of chiral recognition. This refers to the ability of biological molecules to differentiate between different enantiomers of a compound. By studying the interaction of biological systems with (2R)-2,3-dimethylbutanoic acid and its counterpart, researchers can gain insights into the mechanisms of chiral recognition in various biological processes.
  • Investigation of Metabolic Pathways: (2R)-2,3-dimethylbutanoic acid can be employed as a tool to investigate metabolic pathways. By studying the metabolism of this compound in different organisms, researchers can gain valuable information about the enzymes involved in its breakdown and the intermediate metabolites formed. This information can be crucial for understanding various biological processes and developing new drugs.

Material Science:

  • Development of Chiral Polymers: (2R)-2,3-dimethylbutanoic acid can be incorporated into the structure of polymers to impart chirality to the resulting material. Chiral polymers possess unique properties that make them valuable for various applications, such as drug delivery, separation technologies, and the development of advanced materials with specific functionalities.

(2R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid with the molecular formula C6H12O2 and a molecular weight of approximately 116.16 g/mol. It is characterized by its specific stereochemistry, being the (R)-enantiomer of 2,3-dimethylbutanoic acid. The compound features two methyl groups attached to the second and third carbon atoms of the butanoic acid chain, contributing to its structural uniqueness and potential biological activity .

Currently, there is no scientific research readily available on the specific mechanism of action of (2R)-2,3-dimethylbutanoic acid in biological systems.

  • Corrosive: May cause skin and eye irritation.
  • Flammable: Carboxylic acids with similar structures are flammable liquids.
Typical of this functional group:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: Can be reduced to its corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride.

These reactions are significant for synthesizing derivatives and exploring its reactivity in organic chemistry.

Several methods are available for synthesizing (2R)-2,3-dimethylbutanoic acid:

  • From 2-methyl-1-butene: This method involves hydroformylation followed by oxidation.
  • Via Grignard Reactions: Using a Grignard reagent derived from 2-bromobutane can yield the desired compound upon hydrolysis.
  • Biocatalytic Methods: Enzymatic approaches utilizing specific enzymes can produce the (R)-enantiomer selectively .

These methods highlight the versatility in producing this compound for research and industrial applications.

(2R)-2,3-dimethylbutanoic acid finds applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Flavoring Agents: Due to its pleasant odor, it may be used in food products.
  • Research: Utilized in studies related to metabolic pathways and stereochemistry .

Its unique structure allows it to serve multiple roles across different industries.

(2R)-2,3-dimethylbutanoic acid shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaStereochemistryUnique Features
(S)-2,3-dimethylbutanoic acidC6H12O2(S)Enantiomer with different biological activity
(R)-2-amino-2,3-dimethylbutanoic acidC6H13NO2(R)Contains an amino group affecting properties
2-methylbutanoic acidC5H10O2-Lacks additional methyl group at C3

The presence of two methyl groups at specific positions gives (2R)-2,3-dimethylbutanoic acid distinct properties compared to these similar compounds. Its stereochemistry plays a significant role in determining its biological activity and reactivity.

XLogP3

1.6

Boiling Point

191.7 °C

Melting Point

-1.5 °C

UNII

T1JDQ7R1ZE

Other CAS

27855-05-6

Wikipedia

(R)-2,3-dimethylbutyric acid

Dates

Modify: 2023-08-15

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